molecular formula C16H11ClF3N3OS3 B1666598 ADAMTS-5 inhibitor CAS No. 929634-33-3

ADAMTS-5 inhibitor

Cat. No. B1666598
M. Wt: 449.9 g/mol
InChI Key: CVYPRDPBCXSVBN-WDZFZDKYSA-N
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Description

ADAMTS-5 (A Disintegrin and Metalloproteinase with Thrombospondin motifs 5) is involved in the pathogenesis of Osteoarthritis (OA). As the major aggrecanase-degrading articular cartilage matrix, ADAMTS-5 has been regarded as a potential target for OA treatment . The ADAMTS-5 inhibitor is a potent inhibitor of ADAMTS-5 (aggrecanase-2) with an IC50 of 1.1 µM and shows >40-fold functional selectivity over ADAMTS-4 (aggrecanase-1) .


Synthesis Analysis

A mild, efficient, scalable, cyanide-free, and environmentally-benign procedure has been demonstrated for the synthesis of 5,5-disubstituted hydantoins starting from alkylnitriles and diethyl carbonate .


Molecular Structure Analysis

The structure analysis reveals the flexibility of the ADAMTS-5 active site . The enzyme encoded by this gene contains two C-terminal TS motifs and functions as aggrecanase to cleave aggrecan, a major proteoglycan of cartilage .


Chemical Reactions Analysis

Polyphenolic natural products from green tea and red wine have been identified as metalloproteinase inhibitors . Piceatannol and pyrogallol were found to inhibit all aggrecanases and matrix metalloproteinases studied, indicating a crucial reliance on multiple hydroxyl groups for (-)-epigallocatechin gallate, (-)-epicatechin gallate, and piceatannol activity .


Physical And Chemical Properties Analysis

The chemical formula of ADAMTS-5 Inhibitor is C16H11ClF3N3OS3 with an exact mass of 448.97 and a molecular weight of 449.910 .

Scientific Research Applications

Osteoarthritis Treatment

ADAMTS-5 inhibitors have been primarily researched for their potential in treating osteoarthritis. The metalloprotease ADAMTS-5 plays a significant role in cartilage degradation, especially in osteoarthritis. Studies have identified potent and selective small molecule ADAMTS-5 inhibitors that can inhibit human cartilage degradation, highlighting their potential as therapeutic agents for osteoarthritis treatment (Deng et al., 2012).

Cartilage Degeneration Amelioration

Research has also shown that combining an ADAMTS-5 inhibitor with a hyaluronic acid hydrogel can synergistically enhance therapeutic outcomes in osteoarthritis. This combination has been found effective in promoting in vivo cartilage healing and preventing degenerative changes in osteoarthritis models (Chen et al., 2014).

Cancer and Metastasis Suppression

Interestingly, ADAMTS-5 inhibitors have also been studied in the context of cancer and metastasis. The C-terminal half region of ADAMTS-1, a member of the same family, has been shown to suppress tumor growth and metastatic potential, indicating a potential therapeutic application of ADAMTS inhibitors in oncology (Kuno et al., 2004).

Antifibrotic Activity in Myocarditis

ADAMTS-1, another member of the ADAMTS family, has been implicated in the antifibrotic effect of the ACE inhibitor Captopril. This suggests a possible role of ADAMTS inhibitors in treating myocardial fibrosis and related conditions (Guo et al., 2010).

Other Potential Applications

Further research on ADAMTS inhibitors has explored their potential in various other therapeutic areas, including degenerative joint disease and cartilage degradation in arthritis. The selective inhibition of ADAMTS-5, due to its specific substrate recognition, makes it a promising target for designing novel pharmaceutical agents (Tortorella et al., 2009).

Safety And Hazards

ADAMTS-5 Inhibitor is toxic and contains a pharmaceutically active ingredient. Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients. It is a moderate to severe irritant to the skin and eyes .

Future Directions

Based on the fundamental understanding of ADAMTS-5 in OA pathogenesis, monoclonal antibodies and small molecule inhibitors against ADAMTS-5 were developed and proved to be beneficial pre-clinically both in vitro and in vivo . Recent novel RNA therapies demonstrated potentials in OA animal models . The development of GLPG1972 is an eloquent illustration of the challenges for developing potential DMOADs .

properties

IUPAC Name

(5Z)-5-[[5-[(4-chlorophenyl)methylsulfanyl]-1-methyl-3-(trifluoromethyl)pyrazol-4-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClF3N3OS3/c1-23-14(26-7-8-2-4-9(17)5-3-8)10(12(22-23)16(18,19)20)6-11-13(24)21-15(25)27-11/h2-6H,7H2,1H3,(H,21,24,25)/b11-6-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVYPRDPBCXSVBN-WDZFZDKYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=N1)C(F)(F)F)C=C2C(=O)NC(=S)S2)SCC3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=C(C(=N1)C(F)(F)F)/C=C\2/C(=O)NC(=S)S2)SCC3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClF3N3OS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ADAMTS-5 inhibitor

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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